molecular formula C10H13NOS B2769689 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one CAS No. 1340328-67-7

1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one

Cat. No. B2769689
CAS RN: 1340328-67-7
M. Wt: 195.28
InChI Key: HGFMZFVGCCEQLQ-UHFFFAOYSA-N
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Description

The compound “1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one” is a chemical compound that is related to a class of compounds known as thienopyridines . Thienopyridines are a class of drugs that inhibit the aggregation of platelets and are used to prevent blood clots .

Scientific Research Applications

Modulation of Amide Bond Rotamers

This compound is used in the study of amide bond rotamers in 5‐Acyl-6,7-dihydrothieno[3,2 ‐c]pyridines . The amide E:Z equilibrium is affected by non-covalent interactions between the amide oxygen and adjacent aromatic protons . This finding has significant implications for the design of both small molecules and larger amide-containing molecular architectures .

Synthesis of Analogues

The compound is used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This process is achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

Inhibitors of Protein Hedgehog Acyltransferase

5-Acyl-6,7-dihydrothieno[3,2-c]pyridines, which contain a core 2-substituted N-acyl-piperidine motif, are a known class of inhibitors of the protein Hedgehog acyltransferase , a key regulator of embryonic neurogenesis and carcinogenesis .

Impact on Molecular Properties

The restricted rotation about the amide bond affects the chemical space sampled by the acyl substituent and can therefore have an impact on molecular properties . The pharmacological influence of restricted rotation and atropisomerism is increasingly recognized in drug discovery .

Synthesis of New Polymers

Two new polymers, PDTPO-IDT and PDTPO-IDTT, are synthesized through copolymerization of 4-(2-octyldodecyl)-dithieno[3,2-b:2′,3′-d]pyridin-5(4H)-one (DTPO) with indacenodithiophene (IDT) or indacenodithieno[3,2-b]thiophene (IDTT) .

Green Chemistry

The compound is used in green chemistry for the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This process is achieved using a manganese-catalyzed oxidation in water, demonstrating a more environmentally friendly approach .

properties

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-2-10(12)11-5-3-9-8(7-11)4-6-13-9/h4,6H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFMZFVGCCEQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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